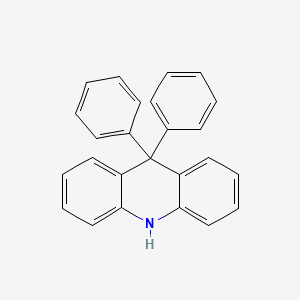

9,9-Diphenyl-9,10-dihydroacridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,9-diphenyl-10H-acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)21-15-7-9-17-23(21)26-24-18-10-8-16-22(24)25/h1-18,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTHOPMRUCFPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20474-15-1 | |

| Record name | 9,9-Diphenyl-9,10-dihydroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Computational Analysis of 9,9-Dimethyl-9,10-dihydroacridine Derivatives

Introduction: The Versatile Scaffold of 9,9-dimethyl-9,10-dihydroacridine

The 9,9-dimethyl-9,10-dihydroacridine (DMAC) core is a privileged scaffold in modern materials science and medicinal chemistry. Its rigid, V-shaped structure, combined with the electron-donating nature of the dihydroacridine moiety, imparts unique photophysical and electronic properties to its derivatives.[1] These characteristics have led to their successful application in diverse fields, from high-performance Organic Light-Emitting Diodes (OLEDs) to innovative photocatalysts and promising therapeutic agents.[2][3][4] The gem-dimethyl substitution at the C9 position is a critical design element, enhancing solubility and preventing aggregation-caused quenching, which is often a limiting factor in the performance of organic functional materials.[5]

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate and predict the properties of DMAC derivatives. As a Senior Application Scientist, the focus extends beyond a mere recitation of methods to an in-depth explanation of the causality behind computational choices, ensuring a robust and validated approach to in silico analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery and optimization of novel DMAC-based compounds.

I. Core Computational Methodologies: A Synergistic Approach

A multi-faceted computational approach is essential to fully elucidate the structure-property relationships of DMAC derivatives. The synergy between quantum mechanics (QM), molecular mechanics (MM), and quantitative structure-activity relationship (QSAR) models provides a holistic understanding, from fundamental electronic properties to biological activity.

A. Quantum Chemical Calculations: Unveiling Electronic Structure and Photophysics

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for studying the electronic and photophysical properties of DMAC derivatives.[6][7][8] These methods offer a favorable balance between computational cost and accuracy for molecules of this size.

1. Ground State Properties with DFT

DFT calculations are primarily used to determine the optimized ground-state geometry, electronic structure, and related properties of DMAC derivatives.[7]

-

Key Insight: The choice of functional and basis set is paramount for obtaining reliable results. For DMAC derivatives, hybrid functionals such as B3LYP or PBE0, combined with a polarized basis set like 6-31G(d,p) or larger, have been shown to provide accurate geometries and electronic properties.[7] The inclusion of dispersion corrections (e.g., D3) is recommended to accurately model non-covalent interactions, especially in systems where intermolecular interactions are significant.

-

Practical Application: DFT calculations are crucial for understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their spatial distribution.[6] In the context of OLEDs, the HOMO-LUMO gap is a key determinant of the emission color, while the spatial overlap between these frontier orbitals influences the charge-transfer character of the excited state. For photocatalysis, the redox potentials can be estimated from the HOMO and LUMO energies, providing insights into the catalytic activity.[3]

2. Excited State Properties with TD-DFT

TD-DFT is the primary tool for investigating the excited-state properties of DMAC derivatives, including absorption and emission spectra, as well as the nature of electronic transitions.[9]

-

Expertise in Action: When studying DMAC-based emitters for OLEDs, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF), the accurate prediction of the singlet-triplet energy gap (ΔEST) is critical.[6] Functionals with a long-range correction, such as CAM-B3LYP or ωB97X-D, are often necessary to correctly describe charge-transfer states and provide a more accurate estimation of ΔEST.[10]

-

Self-Validation: The computational protocol should be validated by comparing the calculated absorption and emission wavelengths with experimental data for known DMAC derivatives. A good correlation provides confidence in the predictive power of the chosen methodology for novel, uncharacterized compounds.

B. Molecular Docking: Probing Biological Interactions

For DMAC derivatives with potential therapeutic applications, such as anticancer or antiviral agents, molecular docking is an indispensable tool for predicting their binding affinity and orientation within a biological target.[11][12]

-

Causality in Protocol: The choice of the protein target is the first critical step. For instance, acridine derivatives have been shown to act as DNA intercalators or inhibitors of enzymes like topoisomerase.[4] Therefore, crystal structures of these macromolecules from the Protein Data Bank (PDB) are often used as receptors in docking studies.

-

Trustworthy Workflow: A robust docking protocol involves careful preparation of both the ligand (DMAC derivative) and the receptor. This includes adding hydrogen atoms, assigning correct protonation states, and defining the binding site. The use of multiple scoring functions and consensus scoring can enhance the reliability of the predictions. Subsequent molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose over time.

C. Quantitative Structure-Activity Relationship (QSAR): Bridging the Gap to Biological Activity

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[13] For DMAC derivatives, QSAR can be used to predict the anticancer, antiviral, or other biological activities of novel analogs based on a training set of compounds with known activities.[14]

-

Authoritative Grounding: The descriptors used in QSAR models can be derived from various computational methods, including 2D structural fingerprints, 3D conformational properties, and quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment). The selection of relevant descriptors is a crucial step in building a predictive QSAR model.[15]

-

Validation is Key: A reliable QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model training).[16] A high correlation coefficient (R²) and predictive R² (Q²) are indicative of a robust and predictive model.

II. A Validated Experimental Workflow for Computational Analysis

The following section outlines a detailed, step-by-step workflow for the computational analysis of a novel 9,9-dimethyl-9,10-dihydroacridine derivative, integrating the methodologies discussed above.

Step 1: Molecular Structure Preparation

-

2D Sketching: Draw the 2D chemical structure of the DMAC derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Generation: Convert the 2D structure to a 3D conformation.

-

Initial Optimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Quantum Chemical Calculations

-

DFT Optimization:

-

Select a suitable functional and basis set (e.g., B3LYP/6-31G(d,p) with D3 dispersion correction).

-

Perform a full geometry optimization in the ground state.

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

-

Electronic Properties Analysis:

-

From the optimized structure, calculate and analyze the HOMO and LUMO energies and their spatial distributions.

-

Calculate other relevant electronic properties such as the dipole moment and electrostatic potential.

-

-

TD-DFT Calculations:

-

Using the optimized ground-state geometry, perform TD-DFT calculations to predict the vertical excitation energies and oscillator strengths for the lowest singlet and triplet excited states.

-

For TADF emitters, it is crucial to also optimize the geometry of the first excited singlet (S1) and triplet (T1) states to accurately calculate the adiabatic ΔEST.

-

Simulate the UV-Vis absorption and fluorescence spectra.

-

Step 3: Molecular Docking (for biological applications)

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and co-ligands, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized geometry of the DMAC derivative.

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the receptor based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Perform the docking simulation using software like AutoDock, Glide, or GOLD.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Step 4: Data Analysis and Interpretation

-

Synthesize Results: Consolidate all the calculated data into a coherent picture.

-

Structure-Property Relationships: Correlate the computational results with the structural features of the DMAC derivative. For example, how does the substitution pattern on the acridine core affect the HOMO-LUMO gap or the binding affinity to the target protein?

-

Experimental Validation: Whenever possible, compare the computational predictions with experimental data to validate the chosen theoretical models.

III. Data Presentation and Visualization

Clear and concise presentation of computational data is essential for effective communication of scientific findings.

Quantitative Data Summary

| Property | Computational Method | Calculated Value | Experimental Value (if available) |

| HOMO Energy | DFT (B3LYP/6-31G(d,p)) | -5.25 eV | -5.30 eV |

| LUMO Energy | DFT (B3LYP/6-31G(d,p)) | -1.80 eV | -1.75 eV |

| HOMO-LUMO Gap | DFT (B3LYP/6-31G(d,p)) | 3.45 eV | 3.55 eV |

| S1 Energy | TD-DFT (CAM-B3LYP/6-31G(d,p)) | 3.10 eV | - |

| T1 Energy | TD-DFT (CAM-B3LYP/6-31G(d,p)) | 2.95 eV | - |

| ΔEST | TD-DFT (CAM-B3LYP/6-31G(d,p)) | 0.15 eV | 0.18 eV |

| Binding Affinity (Target X) | Molecular Docking | -8.5 kcal/mol | IC50 = 1.2 µM |

Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific DMAC derivative and the computational methods used.

Diagrams and Workflows

Visual representations of computational workflows and molecular interactions can significantly enhance understanding.

Caption: A comprehensive workflow for the computational analysis of DMAC derivatives.

Sources

- 1. CAS 6267-02-3: 9,9-Dimethyl-9,10-dihydroacridine [cymitquimica.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Dimethyl-dihydroacridines as Photocatalysts in the Organocatalyzed Atom Transfer Radical Polymerization of Acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 5. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational and spectral analysis of derivatives of 9,9-dimethyl-9,10-dihydroacridine and 10-Phenyl-10H-phenothiazine-5,5-dioxide with hybridized local and charge-transfer excited states for optoelectronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TD-DFT Simulation and Experimental Studies of a Mirrorless Lasing of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(1,4-diphenylene-vinylene-2-methoxy-5-{2-ethylhexyloxy}-benzene)] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Facile and Novel Synthetic Approach, Molecular Docking, Molecular Dynamics, and Drug-Likeness Evaluation of 9-Substituted Acridine Derivatives as Dual Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ptfarm.pl [ptfarm.pl]

- 15. researchgate.net [researchgate.net]

- 16. ccbb.pitt.edu [ccbb.pitt.edu]

Photophysical characterization of dihydroacridine derivatives

An In-depth Technical Guide to the Photophysical Characterization of Dihydroacridine Derivatives

Foreword: From Molecular Design to Functional Application

Dihydroacridine derivatives represent a cornerstone in modern materials science and chemical biology. Their unique "butterfly" or folded molecular geometry in the ground state, which flattens upon photoexcitation, gives rise to a fascinating array of photophysical properties. These properties, most notably strong fluorescence, pronounced solvatochromism, and a predisposition for Thermally Activated Delayed Fluorescence (TADF), make them exceptional candidates for a range of high-performance applications, including Organic Light-Emitting Diodes (OLEDs), biological imaging probes, and advanced sensors.[1][2][3]

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of protocols. It aims to provide a comprehensive framework for the rigorous photophysical characterization of novel dihydroacridine derivatives. We will delve into the causality behind experimental choices, establish self-validating workflows, and ground our discussion in the fundamental principles that govern the interaction of these molecules with light. Our objective is to empower researchers, scientists, and drug development professionals to not only generate high-quality data but also to interpret it with confidence, thereby accelerating the journey from molecular synthesis to functional innovation.

The Photophysical Landscape of Dihydroacridine Derivatives

The defining characteristic of many dihydroacridine derivatives is their donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture.[4][5] The dihydroacridine moiety typically serves as a potent electron donor, which can be coupled with various electron-accepting units. This electronic structure is fundamental to their behavior.

Upon absorption of a photon, an electron is promoted to an excited state. In D-A systems, this often results in a significant redistribution of electron density, forming an Intramolecular Charge Transfer (ICT) state.[6][7] This ICT character is the origin of many of their most useful properties:

-

Solvatochromism : The energy of the ICT state is highly sensitive to the polarity of the surrounding environment. This leads to a pronounced shift in the emission wavelength (color) in different solvents, a phenomenon that can be harnessed for sensing applications.[4]

-

Thermally Activated Delayed Fluorescence (TADF) : A small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient Reverse Intersystem Crossing (RISC). This process harvests non-emissive triplet excitons, converting them back into emissive singlet excitons, dramatically enhancing the internal quantum efficiency of OLEDs beyond the 25% limit of conventional fluorophores.[3][8]

Understanding these properties requires a systematic and multi-faceted characterization approach, which we will detail in the subsequent sections.

Conceptual Workflow for Photophysical Characterization

The following diagram outlines the logical flow for a comprehensive investigation of a new dihydroacridine derivative.

Caption: Fig. 1: Comprehensive workflow for characterizing dihydroacridine derivatives.

Core Experimental Protocols

Scientific integrity demands that every protocol be a self-validating system. This means incorporating controls, understanding instrumental limitations, and ensuring meticulous sample preparation.

Prerequisite: Sample Preparation and Purity

The quality of your data is dictated by the quality of your sample. This step cannot be overstated.

-

Solvent Purity : Always use spectroscopic grade solvents. Impurities, even at trace levels, can have their own fluorescent signatures that interfere with measurements. It is good practice to run a blank scan of your solvent to check for background fluorescence before dissolving your sample.

-

Compound Purity : Ensure the dihydroacridine derivative is of the highest possible purity, confirmed by techniques like NMR and mass spectrometry. Impurities can act as quenchers or emitters, distorting the results.

-

Concentration Control : For absorption and fluorescence measurements, it is critical to work in a dilute regime to avoid aggregation and inner filter effects. A general rule of thumb is to keep the absorbance at the excitation wavelength below 0.1 in a standard 1 cm cuvette.[9] This ensures a linear relationship between concentration and fluorescence intensity.

UV-Visible Absorption Spectroscopy

This is the first spectroscopic measurement performed. It probes the electronic transitions from the ground state (S₀) to excited singlet states (S₁, S₂, etc.) and provides essential information for subsequent experiments.

Causality : The absorption spectrum reveals the wavelengths of light the molecule absorbs efficiently. The wavelength of maximum absorption (λ_abs) is typically chosen as the excitation wavelength (λ_ex) for fluorescence experiments to maximize the emission signal. The shape and position of the absorption bands can give initial clues about π-π* and n-π* transitions.[10]

Step-by-Step Protocol :

-

Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

-

Blanking : Fill a clean quartz cuvette with the pure spectroscopic grade solvent you will be using for your sample. Place it in the spectrophotometer and record a baseline correction or "auto zero." This subtracts the absorbance of the solvent and cuvette itself.[11]

-

Sample Preparation : Prepare a dilute solution of your dihydroacridine derivative in the same solvent. A typical starting concentration is 1-10 µM. Ensure the absorbance maximum is within the optimal range of the instrument (ideally 0.1-1.0 for spectral characterization, but <0.1 for subsequent fluorescence work).

-

Measurement : Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired range (e.g., 250-700 nm).

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_abs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), which is a measure of how strongly the molecule absorbs light at a given wavelength.

Steady-State Fluorescence Spectroscopy

This technique provides information about the emission properties of the molecule, revealing its fluorescence color, efficiency, and the energy difference between the ground and excited states (Stokes shift).

Causality : By exciting the molecule at a wavelength where it absorbs light, we can measure the spectrum of emitted photons as the molecule relaxes from the excited state (S₁) back to the ground state (S₀). The difference between the absorption maximum and the emission maximum is the Stokes shift, which is indicative of the structural relaxation that occurs in the excited state.[12]

Step-by-Step Protocol :

-

Instrument Setup : Turn on the spectrofluorometer and allow the xenon arc lamp to stabilize.

-

Parameter Selection :

-

Excitation Wavelength (λ_ex) : Set this to the λ_abs determined from the UV-Vis spectrum.

-

Slit Widths : Set both excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide better spectral resolution but lower signal intensity. Wider slits (e.g., 10 nm) increase signal but may broaden spectral features.

-

Scan Range : Set the emission scan range to start ~10-20 nm above the excitation wavelength and extend well beyond the expected emission.

-

-

Blank Subtraction : Acquire an emission spectrum of a cuvette containing only the pure solvent. This spectrum should be subtracted from the sample spectrum to remove Raman scattering peaks from the solvent.

-

Sample Measurement : Using the same dilute solution from the UV-Vis measurement (Abs < 0.1), acquire the emission spectrum.

-

Excitation Spectrum (Optional but Recommended) : Set the emission monochromator to the wavelength of maximum fluorescence (λ_em) and scan the excitation monochromator. The resulting excitation spectrum should ideally overlay with the absorption spectrum, confirming that the absorbing species is the one that is emitting.

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is one of the most critical photophysical parameters, quantifying the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[9]

Causality : A high quantum yield is crucial for bright fluorescent probes and efficient OLEDs. We will describe the most common method: the comparative method, which relates the fluorescence of an unknown sample to a well-characterized standard.[13][14]

Step-by-Step Protocol (Comparative Method) :

-

Standard Selection : Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample. Its quantum yield in the chosen solvent must be well-documented. (e.g., Quinine sulfate in 0.5 M H₂SO₄, Rhodamine 6G in ethanol).[9][13]

-

Preparation of Stock Solutions : Prepare stock solutions of both the standard and your test compound in the same solvent if possible. If not, the refractive index of the solvents must be accounted for in the final calculation.

-

Preparation of Dilutions : From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the test compound. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1.

-

Data Acquisition :

-

For each of the ~12 solutions, measure the absorbance at the excitation wavelength (λ_ex).

-

Immediately after, measure the fluorescence emission spectrum for each solution using the same λ_ex and instrument settings (especially slit widths).

-

-

Data Processing :

-

Correct all emission spectra for the instrument's response (if a correction file is available).

-

Integrate the area under each corrected emission spectrum to get the integrated fluorescence intensity (I).

-

-

Analysis :

-

For both the standard and the test compound, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).

-

Perform a linear regression for both data sets. The plots should be linear (R² > 0.99), confirming the absence of inner filter effects.

-

The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_S * (Grad_X / Grad_S) * (η_X² / η_S²)

Where:

-

Φ_S is the quantum yield of the standard.

-

Grad_X and Grad_S are the gradients of the linear fits for the sample and standard, respectively.

-

η_X and η_S are the refractive indices of the solvents used for the sample and standard.

-

Advanced Characterization and Data Interpretation

Solvatochromism and the Lippert-Mataga Analysis

The sensitivity of dihydroacridine derivatives to their environment is a key feature. A solvatochromism study quantifies this.

Causality : In D-A type molecules, the excited state often has a much larger dipole moment than the ground state due to ICT.[6][7] Polar solvents will stabilize this charge-separated excited state more than the ground state, lowering its energy and causing a bathochromic (red) shift in the emission. This effect can be mathematically described by the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity.

Protocol :

-

Prepare solutions of the compound at the same concentration in a series of solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol).[4]

-

Record the absorption and emission spectra in each solvent.

-

Calculate the Stokes shift (in wavenumbers, cm⁻¹) for each solvent.

-

Plot the Stokes shift against the solvent orientation polarizability (Δf). A linear plot confirms the ICT nature of the excited state.

Thermally Activated Delayed Fluorescence (TADF)

For applications in OLEDs, confirming a TADF mechanism is essential. This involves investigating the relationship between the singlet and triplet states.

Caption: Fig. 2: Energy diagram of the TADF mechanism.

Key Characteristics of TADF Emitters :

-

Small ΔEST : The energy gap between S₁ and T₁ (ΔEST) must be small (< 0.2 eV) to allow for efficient thermal up-conversion from T₁ to S₁.[3] This can be estimated from the onset of the fluorescence and phosphorescence spectra (measured at low temperature, e.g., 77 K).

-

Oxygen Sensitivity : The long-lived triplet state is highly susceptible to quenching by molecular oxygen. The delayed fluorescence component should be significantly quenched in the presence of oxygen. Comparing measurements in degassed vs. air-equilibrated solutions is a key diagnostic test.[4]

-

Biexponential Decay : The fluorescence lifetime decay curve of a TADF molecule often shows two components: a short-lived component corresponding to prompt fluorescence and a long-lived component (microseconds to milliseconds) corresponding to delayed fluorescence from the RISC process.

Quantitative Data Summary

For effective comparison and reporting, photophysical data should be summarized in a clear, tabular format.

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | ΦF (%) | τF (ns) |

| DMAc-XYZ | Toluene | 385 | 480 | 5480 | 85 | 15.2 |

| DMAc-XYZ | DCM | 390 | 525 | 7150 | 62 | 21.5 |

| DMAc-XYZ | ACN | 392 | 560 | 8430 | 45 | 35.8 |

| Ref-Std | Ethanol | 488 | 512 | 960 | 95 | 4.1 |

Table 1: Example of a summary table for the photophysical properties of a hypothetical dihydroacridine derivative (DMAc-XYZ) demonstrating solvatochromism, compared to a reference standard (Ref-Std).

Conclusion: A Unified Approach

The photophysical characterization of dihydroacridine derivatives is a process of building a coherent narrative. It begins with fundamental measurements of absorption and emission, progresses to quantitative metrics of efficiency like quantum yield, and culminates in advanced studies that probe the molecule's interaction with its environment and its potential for sophisticated applications like TADF. Each piece of data, from the Stokes shift to the fluorescence lifetime, is a clue to the underlying electronic structure and excited-state dynamics. By following the rigorous, causality-driven workflows outlined in this guide, researchers can unlock the full potential of these remarkable molecules and confidently translate their unique photophysical properties into next-generation technologies.

References

- Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties. New Journal of Chemistry.

- Efficient and Convenient Synthesis of 1,8-Dioxodecahydroacridine Derivatives Using Cu-Doped ZnO Nanocrystalline Powder as a Catalyst under Solvent-Free Conditions.

- Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.

- Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties. RSC Publishing.

- Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units. RSC Publishing.

- Preparation of some new N-substituted 9,10-dihydroacridine deriv

- Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activ

- What are Luminescence Quantum Yields?. HORIBA.

- Quantitative photophysical characterization of GFP‐QC2 in the presence...

- Application Notes and Protocols for Measuring Fluorescence Quantum Yield. BenchChem.

- Theoretical investigation of dihydroacridine and diphenylsulphone derivatives as thermally activated delayed fluorescence emitters for organic light-emitting diodes. RSC Publishing.

- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

- Spectroscopic and biophysical characterization of novel fluorescent drug analogues. Refubium - Freie Universität Berlin.

- Fluorescence Quantum Yields—Methods of Determination and Standards.

- Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PubMed Central (PMC).

- Photophysical characterization of FA fluorescent probes in chemical...

- Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Applic

- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PubMed Central (PMC).

- Combining Fluorescence and Magnetic Resonance Imaging in Drug Discovery—A Review. MDPI.

- Synthesis and characterizations of new organic molecules luminescent for applications in lighting and bioimaging. UniCA IRIS.

- Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. PubMed Central (PMC).

- investigating the photophysical dynamics of anthracene and acridine derivatives using time-resolved spectroscopy. DigitalCommons@URI.

- Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile deriv

- Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Deriv

Sources

- 1. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unica.it [iris.unica.it]

- 4. Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02322F [pubs.rsc.org]

- 5. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence [mdpi.com]

- 6. [PDF] Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Theoretical investigation of dihydroacridine and diphenylsulphone derivatives as thermally activated delayed fluorescence emitters for organic light-emitting diodes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researcher.manipal.edu [researcher.manipal.edu]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 12. mdpi.com [mdpi.com]

- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 14. researchgate.net [researchgate.net]

The Strategic Synthesis of 9,9-dimethyl-9,10-dihydroacridine Derivatives via Buchwald-Hartwig Amination: A Technical Guide for Advanced Drug Discovery

Foreword: The Enduring Relevance of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of "privileged scaffolds" remains a cornerstone of efficient and successful lead generation and optimization. These molecular frameworks, recurring motifs in a multitude of biologically active compounds, offer a validated starting point for engaging with complex biological targets. Among these, the 9,9-dimethyl-9,10-dihydroacridine (DMAC) core has emerged as a structure of significant interest. Its rigid, three-dimensional architecture, coupled with the potential for diverse functionalization at the nitrogen atom, has made it a valuable component in the development of novel therapeutics and advanced materials, particularly in the realm of organic light-emitting diodes (OLEDs).[1][2][3] The strategic introduction of various aryl and heteroaryl moieties at the N-10 position is crucial for modulating the electronic and pharmacological properties of the resulting molecules. The Buchwald-Hartwig amination has proven to be an indispensable tool for forging this critical C-N bond, offering a level of precision and functional group tolerance that is unmatched by classical methods.[4][5] This guide provides an in-depth technical exploration of the Buchwald-Hartwig synthesis of 9,9-dimethyl-9,10-dihydroacridine derivatives, tailored for researchers, scientists, and drug development professionals.

The Foundational Chemistry: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine.[5] Its development in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig revolutionized the synthesis of arylamines, a class of compounds ubiquitous in pharmaceuticals and materials science.[6][7] The reaction's power lies in its broad substrate scope, mild reaction conditions, and exceptional functional group tolerance, overcoming the limitations of traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[4][5]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is critical for troubleshooting and optimizing the reaction for specific substrates.

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle for the synthesis of N-aryl DMAC derivatives.

The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) species. This is often the rate-determining step.[4]

-

Amine Coordination and Deprotonation: The 9,9-dimethyl-9,10-dihydroacridine coordinates to the Pd(II) complex. A base then deprotonates the amine to form a palladium amido complex.

-

Reductive Elimination: The N-aryl product is formed through reductive elimination from the palladium amido complex, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[4] The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress these side reactions.[8]

Experimental Design and Optimization for DMAC Derivatives

The successful synthesis of 9,9-dimethyl-9,10-dihydroacridine derivatives via the Buchwald-Hartwig amination is highly dependent on the careful selection of several key reaction parameters. The sterically demanding nature of the DMAC scaffold necessitates the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount. While first-generation catalysts were effective for some applications, the development of sterically hindered and electron-rich biarylphosphine ligands by the Buchwald group has been a game-changer for challenging substrates.[4] These bulky ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[4]

A systematic screening of catalysts and ligands for the coupling of bromobenzene with 9,9-dimethyl-9,10-dihydroacridine has provided valuable insights.[9][10]

| Catalyst Precursor | Ligand | Solvent | Base | Yield (%) |

| [Pd(allyl)Cl]₂ | t-BuXPhos | Toluene | t-BuONa | 95 |

| [Pd(allyl)Cl]₂ | t-BuBrettPhos | Toluene | t-BuONa | 92 |

| [Pd(allyl)Cl]₂ | RuPhos | Toluene | t-BuONa | 88 |

| Pd₂(dba)₃ | XPhos | Toluene | t-BuONa | 93 |

| Pd(OAc)₂ | SPhos | Toluene | t-BuONa | 85 |

| Table 1: Screening of palladium catalysts and phosphine ligands for the synthesis of N-phenyl-9,9-dimethyl-9,10-dihydroacridine. Data adapted from I.D. Grishin, et al., J. Org. Chem. 2021, 86, 24, 17594–17605.[9][10] |

The data clearly indicates that the combination of a palladium precatalyst with bulky biarylphosphine ligands such as t-BuXPhos, t-BuBrettPhos, and XPhos provides excellent yields.

The Role of the Base and Solvent

The base plays a crucial role in the deprotonation of the amine to form the active palladium amido complex. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for these reactions.[11] Other bases such as lithium tert-butoxide (LiOt-Bu) and cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates.[9]

Aprotic, non-polar solvents like toluene and xylene are frequently used.[12] It is critical to use anhydrous solvents to prevent catalyst deactivation and competing side reactions.

A Validated Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of N-aryl-9,9-dimethyl-9,10-dihydroacridine derivatives, based on optimized conditions reported in the literature.[9][11]

References

- 1. 9,9-Dimethyl-9,10-dihydroacridine [jknbiochem.net]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Unlocking Cellular Defense: A Technical Guide to the Antioxidant Activity of Novel Acridine Derivatives

For researchers, medicinal chemists, and drug development professionals, the relentless pursuit of novel therapeutic agents is a journey of molecular exploration. Oxidative stress, a fundamental driver of cellular damage implicated in a vast spectrum of pathologies from neurodegenerative diseases to cancer, remains a pivotal target.[1] Within the diverse landscape of heterocyclic compounds, the acridine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[2][3] This guide provides an in-depth exploration of the antioxidant potential of novel acridine derivatives, moving beyond a mere survey of the field to offer a technical and practical framework for their synthesis, evaluation, and optimization.

The Acridine Core: A Foundation for Redox Activity

The planar, tricyclic structure of acridine is not only a key determinant for its classical role as a DNA intercalator but also provides a unique electronic environment conducive to antioxidant activity.[4] The nitrogen heteroatom and the extended π-system of the fused aromatic rings can be strategically modified to enhance the molecule's ability to neutralize harmful reactive oxygen species (ROS). The central hypothesis underpinning the development of acridine-based antioxidants is that specific substitutions can modulate the electron-donating or accepting properties of the ring system, thereby influencing its radical scavenging capabilities.[1][5]

The mechanism of action is often multifaceted. Acridine derivatives can participate in electron transfer (ET) reactions, directly donating electrons to neutralize free radicals.[5] For instance, derivatives like amsacrine have been shown to act as electron donors.[1] This ability to engage in redox reactions is central to their protective effects against oxidative stress.

Key Structural Features Influencing Antioxidant Potency

The antioxidant capacity of an acridine derivative is not inherent to the core alone but is profoundly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies have revealed several key trends:

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups can increase the electron density of the acridine ring system. This enhanced electron density facilitates the donation of a hydrogen atom or an electron to a radical, thereby increasing scavenging activity.[6]

-

Position of Substitution: The location of the substituent on the acridine nucleus is critical. For example, substitutions at the C9 position are common and have been shown to significantly impact biological activity.[2][7]

-

Extended Conjugation: The addition of moieties that extend the π-conjugated system can help to stabilize the resulting radical formed after the antioxidant has donated an electron, making the parent molecule a more effective scavenger.

-

The Role of the N10 Hydrogen: In dihydroacridine derivatives, the hydrogen atom at the N10 position is particularly important. Its abstraction can lead to the formation of a stable radical, contributing significantly to the overall antioxidant effect. This is a key reason why dihydroacridines often exhibit superior antioxidant activity compared to their fully aromatic counterparts.[8]

Synthesis of Novel Acridine Derivatives: A Practical Overview

The generation of diverse acridine libraries for antioxidant screening relies on robust and flexible synthetic methodologies. While numerous strategies exist, several core approaches are frequently employed.[3][9]

Classical and Modern Synthetic Pathways

Traditional methods for constructing the acridine core, such as the Bernthsen condensation of a diphenylamine with a carboxylic acid, often require harsh, high-temperature conditions.[2] Modern synthetic chemistry offers more versatile and milder alternatives.

One prevalent strategy involves the nucleophilic substitution of 9-chloroacridine, a readily accessible precursor. This allows for the introduction of a wide array of functional groups at the C9 position. For example, reacting 9-chloroacridine with appropriate aromatic amines (Ar-NH2) or phenols (Ar-OH) can yield 9-anilinoacridine and 9-phenoxyacridine derivatives, respectively.[10]

A more contemporary and atom-economical approach is the direct C-H functionalization of the acridine ring.[11] This method avoids the need for pre-functionalized starting materials, allowing for the direct introduction of amino groups and other functionalities onto the core structure.[11]

The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel acridine derivatives.

Caption: Generalized workflow for synthesis and antioxidant screening.

Evaluating Antioxidant Activity: A Multi-Assay Approach

No single assay can fully capture the complex antioxidant activity of a compound.[12] Therefore, a panel of mechanistically distinct in vitro assays is essential for a comprehensive evaluation. This multi-pronged approach provides a more reliable profile of a derivative's potential.

Core In Vitro Antioxidant Assays

The following table summarizes the most commonly employed assays for screening antioxidant activity.

| Assay Name | Principle | Radical/Oxidant | Measurement | Strengths |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | Spectrophotometric (Absorbance at ~517 nm) | Simple, rapid, and inexpensive.[13][14] |

| ABTS Radical Cation Decolorization Assay | An antioxidant reduces the pre-formed blue-green ABTS radical cation (ABTS•+) back to its neutral form, leading to decolorization. | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) | Spectrophotometric (Absorbance at ~734 nm) | Applicable to both hydrophilic and lipophilic compounds.[2][14] |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Ferric iron (Fe³⁺) | Spectrophotometric (Absorbance at ~593 nm) | Measures total reducing capacity.[14] |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Quantifies the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by the antioxidant. | Peroxyl radicals (ROO•) | Fluorometric (Decay of fluorescence over time) | Measures hydrogen atom transfer mechanism; biologically relevant radical.[14] |

Detailed Experimental Protocols

To ensure reproducibility and accuracy, adherence to standardized protocols is paramount.

Protocol 1: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the acridine derivatives and a standard antioxidant (e.g., α-Tocopherol, Ascorbic Acid) in a suitable solvent (e.g., DMSO, methanol) to create a series of concentrations.[7]

-

Reaction: In a 96-well plate, add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the DPPH solution (e.g., 180 µL).

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[13]

-

Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[15]

Protocol 2: ABTS Radical Cation Decolorization Assay

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark for 12-16 hours at room temperature.[2]

-

Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

-

Sample Preparation: Prepare serial dilutions of the acridine derivatives and a standard (e.g., Trolox) in a suitable solvent.

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).[13]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.[2]

The relationship between these core assays and the overall antioxidant profile is depicted below.

Sources

- 1. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antioxidant activity of novel acridine derivatives [wisdomlib.org]

- 8. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties [mdpi.com]

- 10. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino Derivatives of Acridine: Synthesis and Study of Anticholinesterase and Antioxidant Activity - ProQuest [proquest.com]

- 12. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 14. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Relevance and Standardization of In Vitro Antioxidant Assays: ABTS, DPPH, and Folin–Ciocalteu | Semantic Scholar [semanticscholar.org]

Unraveling the Antioxidant Mechanisms of Dihydroacridine Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Antioxidant Research

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby terminating the destructive chain reactions they initiate. While natural antioxidants are abundant, the development of synthetic antioxidants with enhanced potency, stability, and bioavailability is a critical frontier in medicinal chemistry. Among the promising scaffolds, dihydroacridine (also known as acridan) derivatives have emerged as potent radical-scavenging agents, meriting a detailed exploration of their mechanism of action.[2][3]

This guide provides a comprehensive technical overview of the core mechanisms governing the antioxidant activity of dihydroacridine compounds. We will dissect the primary radical-scavenging pathways, explore the structure-activity relationships that dictate efficacy, and provide validated experimental protocols for the accurate assessment of their antioxidant capacity.

The Dihydroacridine Scaffold: A Privileged Structure for Redox Activity

The 9,10-dihydroacridine is a partially saturated heterocyclic system. Its core structure consists of two benzene rings fused to a central dihydropyridine ring. The key to its antioxidant activity lies in the hydrogen atom at the N-10 position and, if present, a labile hydrogen at the C-9 position. The nitrogen heteroatom and the flanking aromatic rings create an electron-rich system capable of stabilizing the radical or cationic species formed upon interaction with a free radical.[2][4]

The redox properties of dihydroacridines are tunable through synthetic modification, particularly at the N-10 and C-9 positions.[2] This allows for the rational design of derivatives with optimized antioxidant potential, making them a highly attractive scaffold for drug development.

Core Antioxidant Mechanisms: A Dichotomy of Pathways

The radical-scavenging activity of dihydroacridine compounds primarily proceeds through two competitive mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6][7] The predominant pathway is dictated by the structure of the specific dihydroacridine derivative, the nature of the free radical, and the polarity of the solvent.[8]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the dihydroacridine (AH) donates a hydrogen atom directly to a free radical (R•) in a single, concerted step. This neutralizes the radical and generates a more stable acridinyl radical (A•).[9][10] The efficacy of this pathway is primarily governed by the Bond Dissociation Enthalpy (BDE) of the N-H or C-H bond being broken. A lower BDE facilitates easier hydrogen donation and thus, higher antioxidant activity.[5][6]

Reaction: AH + R• → A• + RH

Single Electron Transfer (SET)

The SET mechanism is a stepwise process. First, the dihydroacridine donates an electron to the free radical to form a radical cation (AH•+) and an anion (R⁻).[1][11] This is followed by the dissociation of a proton (H⁺) from the radical cation to yield the acridinyl radical (A•). The key thermodynamic parameter for the initial step is the Ionization Potential (IP) of the antioxidant; a lower IP favors the electron transfer process.[5][12] This pathway can be further nuanced, for example, as a sequential proton-loss electron-transfer (SPLET) or a sequential electron-transfer proton-transfer (SET-PT) process.[2][8][12]

Reaction:

-

AH + R• → AH•+ + R⁻ (Electron Transfer)

-

AH•+ → A• + H⁺ (Proton Transfer)

The diagram below illustrates these two competing mechanistic pathways for a generic 9,10-dihydroacridine.

Sources

- 1. Redox Modulations, Antioxidants, and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antioxidant activity of novel acridine derivatives [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. OH radical-initiated single-electron transfer for accelerated degradation via carbocation intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 9,9-Diphenyl-9,10-dihydroacridine (CAS 20474-15-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

9,9-Diphenyl-9,10-dihydroacridine, also known as 9,9-diphenylacridan, is a polycyclic aromatic hydrocarbon derivative with a unique three-dimensional structure. This non-planar, butterfly-like conformation, coupled with the electronic properties of the dihydroacridine core, makes it a molecule of significant interest in both materials science and medicinal chemistry. Its robust chemical nature and versatile functionalization potential have established it as a critical building block in the development of advanced organic light-emitting diodes (OLEDs) and as a promising scaffold for the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this intriguing molecule.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a central dihydropyridine ring fused to two benzene rings, with two phenyl groups substituted at the C9 position. This substitution prevents aromatization of the central ring, forcing it into a folded conformation.

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 20474-15-1 | [2] |

| Molecular Formula | C₂₅H₁₉N | [2] |

| Molecular Weight | 333.43 g/mol | [2] |

| Appearance | White to off-white powder/crystals | [3] |

| Melting Point | 249-254 °C | [4] |

| Solubility | Soluble in organic solvents like THF, dichloromethane, and chloroform. | [1] |

| Purity | Typically >98% (HPLC) | [4] |

Spectroscopic and Analytical Characterization

While a comprehensive, publicly available dataset for this compound is limited, the expected spectral characteristics can be inferred from the analysis of its structural components and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons of the acridine backbone and the two phenyl rings. A characteristic singlet for the N-H proton should appear, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approx. 110-150 ppm). The quaternary carbon at the C9 position, bonded to the two phenyl groups, will have a distinct chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations (around 3300-3400 cm⁻¹). Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 333.43). Fragmentation patterns would likely involve the loss of phenyl groups.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum in a solvent like acetonitrile is reported to have a maximum absorption (λmax) at approximately 320 nm.[1] The electronic transitions are primarily π-π* transitions within the aromatic system.

Synthesis and Reactivity

Synthetic Protocol: A Step-by-Step Approach

A common and effective method for the synthesis of this compound involves a multi-step process starting from (2-bromophenyl)aniline and benzophenone.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

-

Lithiation of (2-bromophenyl)aniline: (2-bromophenyl)aniline is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). n-Butyllithium is then added dropwise. The butyllithium acts as a strong base, deprotonating the aniline and subsequently undergoing lithium-halogen exchange with the bromo group to form a lithiated intermediate. This step is critical for creating the nucleophilic species required for the subsequent reaction.

-

Nucleophilic Addition to Benzophenone: A solution of benzophenone in anhydrous THF is slowly added to the reaction mixture at -78 °C. The lithiated intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. The reaction is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Extraction: The reaction is quenched with water, and the product is extracted into an organic solvent such as dichloromethane. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude intermediate alcohol.

-

Acid-Catalyzed Cyclization: The crude intermediate is dissolved in acetic acid, and concentrated sulfuric acid is added. The mixture is heated to reflux. The strong acid protonates the hydroxyl group, which then leaves as a water molecule, generating a carbocation. This carbocation is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction, leading to the formation of the dihydroacridine ring system.

-

Purification: After a final work-up and extraction, the crude product is purified by column chromatography to yield pure this compound.

It is important to note that acid-catalyzed cyclization of similar dihydroacridine syntheses can sometimes be complicated by a competing elimination reaction.[5] Careful control of reaction conditions is therefore crucial to maximize the yield of the desired product.

Key Reactive Characteristics

The reactivity of this compound is largely centered around the N-H group and the dihydroacridine core's ability to undergo oxidation.

-

N-H Functionalization: The nitrogen atom can be deprotonated with a strong base and subsequently alkylated or arylated, allowing for the introduction of various substituents at the N10 position. This is a key strategy for tuning the electronic and photophysical properties of the molecule for applications in OLEDs.

-

Oxidation to the Acridinium Cation: The dihydroacridine core can be oxidized to the corresponding aromatic acridinium cation. This process involves the loss of two electrons and a proton. The ease of this oxidation makes dihydroacridine derivatives effective antioxidants.[1] The oxidation can be achieved using various chemical oxidizing agents or electrochemically.[6]

-

Radical Scavenging: The ability to donate a hydrogen atom from the N-H group or an electron from the π-system allows dihydroacridine derivatives to act as potent radical scavengers. This antioxidant property is a key feature being explored in their potential therapeutic applications.[7]

Applications in Research and Development

Materials Science: A Key Player in OLED Technology

This compound and its derivatives are extensively used in the field of organic electronics, particularly in the fabrication of OLEDs. They serve as excellent host materials for phosphorescent and fluorescent emitters, especially for achieving efficient and stable blue light emission, which has historically been a challenge in OLED technology. The bulky diphenyl groups at the C9 position prevent intermolecular π-π stacking, which can lead to aggregation-caused quenching of luminescence. The high thermal stability and suitable energy levels for charge transport also contribute to the longevity and performance of OLED devices.

Drug Development: A Privileged Scaffold for Therapeutic Agents

The 9,10-dihydroacridine scaffold has emerged as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the investigation of its derivatives for a range of therapeutic applications.

-

Neurodegenerative Diseases: Derivatives of 9,10-dihydroacridine have shown promise as multifunctional agents for the treatment of Alzheimer's disease. These compounds can exhibit dual activity as both cholinesterase inhibitors (inhibiting the breakdown of the neurotransmitter acetylcholine) and potent antioxidants.[7][8][9] This dual-action approach is considered a highly promising strategy for tackling the complex pathology of neurodegenerative disorders.

-

Antibacterial Agents: Certain 9,10-dihydroacridine derivatives have demonstrated significant antibacterial activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The proposed mechanism of action involves the inhibition of the bacterial cell division protein FtsZ, leading to the disruption of bacterial cell replication.[10]

Caption: Role of the 9,10-dihydroacridine scaffold in drug development.

Safety and Handling

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule with a rich and expanding portfolio of applications. Its unique structural and electronic properties have made it an indispensable component in the advancement of OLED technology. Furthermore, its emergence as a privileged scaffold in drug discovery highlights its potential for the development of novel therapeutics to address pressing medical needs, from neurodegenerative diseases to antibiotic resistance. As research continues, the versatility of the this compound core is sure to unlock further innovations in both materials science and medicine.

References

-

Reactions of 10-methyl-9,10-dihydroacridine with inorganic oxidants. (n.d.). osti.gov. Retrieved December 31, 2025, from [Link]

-

Makhaeva, G. F., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Pharmacology, 14, 1219980. [Link]

-

Rudakova, E. V., et al. (2017). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. Bioorganic & Medicinal Chemistry, 25(21), 5845-5854. [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

-

Acridine. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Makhaeva, G. F., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Pharmacology, 14. [Link]

-

Chen, Q., et al. (2021). The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development. Biochemical and Biophysical Research Communications, 546, 40-45. [Link]

-

Reutenauer, J. G., et al. (2023). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. The Journal of Organic Chemistry, 88(15), 10631-10635. [Link]

-

This compound. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Chen, Q., et al. (2021). The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development. ResearchGate. [Link]

-

A) UV-VIS spectra of compound 9 at different concentrations (10, 5,... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Synthetic scheme of (i) 9,9-dimethyl-9,10-dihydroacridine, [Pd(OAc)2]3,... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Acridine, 9,10-dihydro-. (n.d.). NIST WebBook. Retrieved December 31, 2025, from [Link]

-

Mechanistic Study Of The Photochemical Hydroxide Ion Release From 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine. (2012). ScholarWorks@BGSU. [Link]

-

Kawka, A., et al. (2004). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Magnetic Resonance in Chemistry, 42(6), 534-543. [Link]

-

9,10-Dihydroacridine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved December 31, 2025, from [Link]

-

Gierschner, J., et al. (2002). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. Journal of Materials Chemistry, 12(11), 3329-3335. [Link]

-

9,10-Diphenylanthracene. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

C. Polycyclic Aromatic Hydrocarbons C08. 9,10-Diphenylanthracene. (n.d.). PhotochemCAD. Retrieved December 31, 2025, from [Link]

-

9,10-Diphenylanthracene. (n.d.). OMLC. Retrieved December 31, 2025, from [Link]

- Process for producing 9,10-diphenylanthracene. (n.d.). Google Patents.

-

Photophysical studies of 9,10-phenanthrenequinones. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Building Blocks for Drug Discovery: Unveiling Novel 1,4-dihydroindeno[1,2-c] pyrazoles. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.). Journal of Materials Chemistry C. [Link]

-

Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved December 31, 2025, from [Link]

-

9,10-Diphenyl anthracene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved December 31, 2025, from [Link]

-

Synthesis and Photophysical Properties of 9,10-Diarylanthracene. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

9,10-Epidioxy-1,4-dimethyl-9,10-dihydro-9,10-diphenyl-anthracene - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved December 31, 2025, from [Link]

-

Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

-

Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

Sources

- 1. This compound | 20474-15-1 [chemicalbook.com]

- 2. This compound | C25H19N | CID 13293432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 20474-15-1 [sigmaaldrich.com]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [dr.lib.iastate.edu]

- 7. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Theoretical Exploration of Dihydroacridine Excited States: From Molecular Design to Photophysical Prediction

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroacridine and its derivatives represent a cornerstone in the development of advanced organic materials and probes due to their unique electronic and photophysical properties. Their application spans high-performance organic light-emitting diodes (OLEDs), photocatalysis, and fluorescent bio-imaging. The function of these molecules is intrinsically linked to the nature of their electronic excited states. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the excited states of dihydroacridine-based systems. We delve into the principles of Time-Dependent Density Functional Theory (TD-DFT), offer a practical, step-by-step workflow for calculating key photophysical properties, and discuss advanced concepts for achieving high-fidelity predictions. This document is intended to serve as a self-validating manual for researchers, enabling the rational design of novel dihydroacridine derivatives with tailored optoelectronic characteristics.

Introduction: The Electronic Versatility of the Dihydroacridine Core

The 9,10-dihydroacridine scaffold, particularly its 9,9-disubstituted variants like 9,9-dimethyl-9,10-dihydroacridine (DMAC), is a powerful electron-donating moiety widely employed in materials science.[1] This strong electron-donating capability makes it a critical building block for molecules designed with specific electronic properties. When paired with an electron-accepting unit, dihydroacridine donors facilitate the formation of molecules with significant intramolecular charge transfer (ICT) character upon photoexcitation.[2]

This D-A (donor-acceptor) architecture is fundamental to a range of applications:

-

Thermally Activated Delayed Fluorescence (TADF): In OLEDs, dihydroacridine donors are instrumental in creating emitters that can harvest both singlet and triplet excitons, leading to near-unity internal quantum efficiencies.[3][4] This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST).[4]

-

Photocatalysis: The high reducibility of dihydroacridine derivatives in their excited state allows them to act as potent photocatalysts for challenging chemical transformations, such as the reductive defluorination of inert chemical bonds.[5]

-